![molecular formula C12H15N3S2 B2520707 5-[(2,6-Diéthylphényl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 873810-48-1](/img/structure/B2520707.png)

5-[(2,6-Diéthylphényl)amino]-1,3,4-thiadiazole-2-thiol

Vue d'ensemble

Description

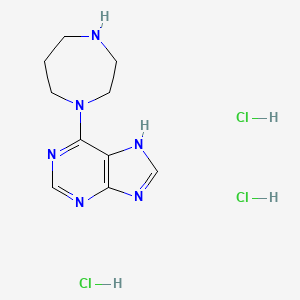

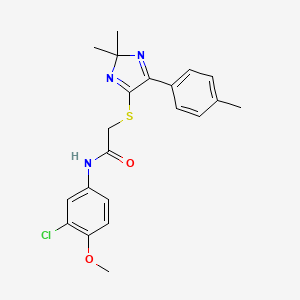

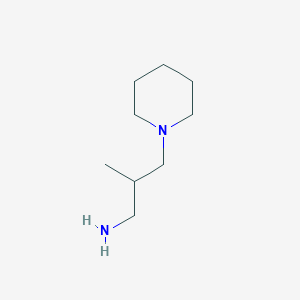

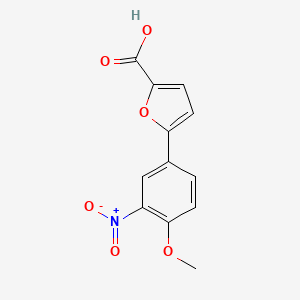

The compound "5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol" is a derivative of 1,3,4-thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiadiazoles are known for their diverse biological activities and have been the subject of various synthetic strategies to explore their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of appropriate precursors under conditions that facilitate the formation of the heterocyclic ring. For instance, the synthesis of 5-amino-1,3,4-thiadiazoles can be achieved through reactions involving diethyl carboxylate, hydrazine hydrate, and chloroacetaldehyde, with optimization of conditions to improve yield and purity . Similarly, the synthesis of 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles is carried out by reacting 5-amino-1,3,4-thiadiazole-2-thiol with alkylating agents or glycosyl halides in the presence of anhydrous potassium carbonate in dry acetone . These methods highlight the versatility of thiadiazole chemistry and the potential for generating a wide array of substituted derivatives, including the target compound.

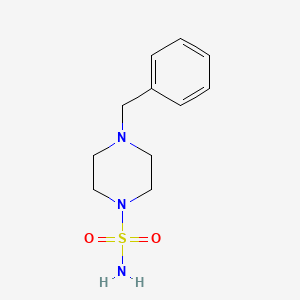

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing both sulfur and nitrogen atoms. X-ray diffraction studies can provide detailed insights into the crystal structure, as demonstrated by the analysis of 5-(2'-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole, which revealed a planar molecule with specific dihedral angles and intramolecular interactions . Although the exact structure of "5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol" is not provided, similar analytical techniques would likely reveal its molecular geometry and electronic structure.

Chemical Reactions Analysis

Thiadiazoles can undergo various chemical reactions, including ring opening, nucleophilic substitution, and cyclization. For example, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form different heterocyclic compounds . The reactivity of the thiadiazole ring towards different nucleophiles, such as O-, N-, or S-nucleophiles, can lead to a diverse range of products, indicating the potential for "5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol" to participate in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect properties such as melting point, solubility, and reactivity. For instance, the melting point of 5-amino-1,2,3-thiadiazoles can be determined after purification, and their solubility can vary depending on the nature of the substituents . The antioxidant activity of thiadiazole derivatives can be evaluated using methods like the DPPH free radical scavenging method, and their pharmacokinetic properties can be predicted using software tools . These properties are crucial for understanding the potential applications of "5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol" in various fields, including medicinal chemistry.

Applications De Recherche Scientifique

Électronique Organique et Optoélectronique

Les propriétés électroniques uniques du 5-[(2,6-Diéthylphényl)amino]-1,3,4-thiadiazole-2-thiol en font un candidat intéressant pour l'électronique organique. Les chercheurs ont exploré son utilisation dans les transistors à effet de champ organiques (OFET), les diodes électroluminescentes organiques (OLED) et les dispositifs photovoltaïques. Son noyau thiadiazole riche en électrons contribue au transport de charge, tandis que le groupe phénylamino améliore ses propriétés optiques .

Agents Anticancéreux

Des études ont examiné le potentiel de ce composé en tant qu'agent anticancéreux. Sa structure unique peut interférer avec les voies de croissance des cellules cancéreuses, ce qui en fait un sujet d'intérêt pour le développement de médicaments. Les chercheurs explorent ses effets cytotoxiques, ses mécanismes d'action et ses synergies potentielles avec d'autres composés .

Propriétés Antioxydantes

Le groupe thiol dans le this compound suggère une activité antioxydante. Les antioxydants jouent un rôle crucial dans la protection des cellules contre le stress oxydatif et la prévention de diverses maladies. L'étude de ses capacités de piégeage des radicaux et de ses bienfaits potentiels pour la santé est un domaine de recherche en cours .

Inhibition de la Corrosion

En raison de sa partie contenant du soufre, ce composé a été étudié comme inhibiteur de corrosion pour les métaux. Les chercheurs explorent sa capacité à protéger les surfaces métalliques de la corrosion dans des environnements agressifs. Comprendre son interaction avec les surfaces métalliques et ses mécanismes inhibiteurs est essentiel pour les applications pratiques .

Matériaux Luminescents

L'échafaudage phénylamino-thiadiazole contribue aux propriétés luminescentes de ce composé. Les scientifiques étudient son potentiel en tant que matériau luminescent pour les capteurs, les agents d'imagerie et les dispositifs optoélectroniques. Ses propriétés d'émission et sa stabilité dans diverses conditions sont des aspects essentiels de cette recherche .

Sondes Biologiques et Agents d'Imagerie

Les chercheurs ont exploré l'utilisation du this compound comme sonde fluorescente pour les études biologiques. Sa capacité à se lier sélectivement à des composants cellulaires spécifiques ou à des biomolécules en fait un outil précieux pour les applications d'imagerie. L'étude de son absorption cellulaire, de sa localisation et de ses propriétés photophysiques est essentielle .

En résumé, ce composé présente des applications diverses dans des domaines tels que l'électronique organique, la recherche anticancéreuse, les études antioxydantes, l'inhibition de la corrosion, les matériaux luminescents et l'imagerie biologique. Ses propriétés multiformes continuent d'intriguer les scientifiques, ce qui les incite à poursuivre leurs recherches sur son potentiel

Safety and Hazards

Mécanisme D'action

Target of Action

The compound belongs to the class of organic compounds known as 2-amino-1,3,4-thiadiazoles . These are thiadiazoles with an amino group attached to the 2-position of a 1,3,4-thiadiazole ring

Mode of Action

They have been found to have antibacterial, antifungal, anti-inflammatory, and anticancer activities .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds in the 2-amino-1,3,4-thiadiazoles class can interact with various enzymes and receptors, affecting multiple biochemical pathways .

Pharmacokinetics

The solubility, molecular weight, and other physical-chemical properties can influence its pharmacokinetics .

Result of Action

2-amino-1,3,4-thiadiazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .

Analyse Biochimique

Biochemical Properties

5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body. The interaction between 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol and cytochrome P450 can lead to the inhibition or activation of this enzyme, affecting the metabolic pathways it regulates . Additionally, this compound can bind to proteins involved in cellular signaling, influencing the pathways they control.

Cellular Effects

The effects of 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol on cells are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases, which play a critical role in transmitting signals within the cell . By affecting these pathways, 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol can alter cellular responses to external stimuli, impacting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol can influence gene expression by interacting with transcription factors, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol can change over time. This compound has been found to be relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that the effects of 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol on cellular function can persist, with some changes in cellular processes becoming more pronounced over time.

Dosage Effects in Animal Models

The effects of 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as modulating enzyme activity and improving cellular function . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Studies have identified threshold doses beyond which the adverse effects become significant, highlighting the importance of dosage control in therapeutic applications.

Metabolic Pathways

5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . For instance, its interaction with cytochrome P450 can influence the metabolism of drugs and other xenobiotics, altering their pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For example, binding to specific transporters can facilitate the uptake of 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol into cells, while binding to intracellular proteins can affect its distribution within cellular compartments.

Subcellular Localization

The subcellular localization of 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the mitochondria can enable 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol to influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.

Propriétés

IUPAC Name |

5-(2,6-diethylanilino)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S2/c1-3-8-6-5-7-9(4-2)10(8)13-11-14-15-12(16)17-11/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXIGOQQXLXSMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC2=NNC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2520626.png)

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520628.png)

![4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2520632.png)

![1-(3,4-dimethylphenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B2520635.png)

![8-fluoro-2-(methylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2520642.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2520645.png)

![4-{1-[4-(Morpholin-4-yl)butyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2520646.png)